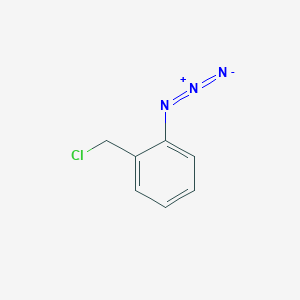
1-Azido-2-(chloromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azido-2-(chloromethyl)benzene is an organic compound that belongs to the family of organic azides. It is characterized by the presence of an azido group (-N3) and a chloromethyl group (-CH2Cl) attached to a benzene ring.
Mechanism of Action
Target of Action
1-Azido-2-(chloromethyl)benzene (ACB) is a chemical compound that belongs to the family of organic azides
Mode of Action
The mode of action of ACB involves its participation in 1,3-dipolar cycloaddition reactions, particularly with terminal alkynes . This reaction leads to the formation of 1,5-disubstituted 1,2,3-triazole derivatives . The azide group in ACB provides the necessary dipole for the cycloaddition reaction .
Biochemical Pathways
The biochemical pathways affected by ACB are primarily related to the synthesis of 1,2,3-triazole derivatives . These derivatives have various applications in medicinal chemistry and drug discovery due to their unique structural and chemical properties .
Result of Action
The result of ACB’s action is the formation of 1,5-disubstituted 1,2,3-triazole derivatives . These derivatives can exhibit a wide range of biological activities, making them valuable tools in various areas of research and development .
Action Environment
The action of ACB can be influenced by various environmental factors. For instance, the 1,3-dipolar cycloaddition reactions in which ACB participates are typically carried out under a nitrogen atmosphere using standard Schlenk techniques . The choice of solvent can also impact the reaction, with common options including toluene, tetrahydrofuran (THF), dimethyl sulfoxide (DMSO), dimethylformamide (DMF), 1,2-dichloroethane (DCE), and acetonitrile (CH3CN) .
Preparation Methods
The synthesis of 1-Azido-2-(chloromethyl)benzene typically involves the reaction of 2-(chloromethyl)benzyl chloride with sodium azide (NaN3) in an organic solvent such as acetonitrile (CH3CN) or dimethylformamide (DMF). The reaction is carried out under mild conditions, usually at room temperature, and results in the formation of the desired azide compound .
Industrial production methods for this compound are not extensively documented, but the laboratory-scale synthesis can be scaled up by optimizing reaction conditions and using appropriate safety measures due to the potentially explosive nature of organic azides.
Chemical Reactions Analysis
1-Azido-2-(chloromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of triazoles through cycloaddition reactions.
Reduction Reactions: The azido group can be reduced to an amine group (-NH2) using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Oxidation Reactions: The chloromethyl group can be oxidized to a carboxylic acid (-COOH) using strong oxidizing agents like potassium permanganate (KMnO4).
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to ensure the desired product formation .
Scientific Research Applications
1-Azido-2-(chloromethyl)benzene has several applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds, such as triazoles, which are important in medicinal chemistry and materials science.
Biology: The compound can be used in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its reactivity and ability to form stable compounds.
Comparison with Similar Compounds
1-Azido-2-(chloromethyl)benzene can be compared with other similar compounds, such as:
1-Azido-4-(chloromethyl)benzene: Similar in structure but with the azido and chloromethyl groups in different positions on the benzene ring.
Benzyl azide: Lacks the chloromethyl group, making it less reactive in certain substitution reactions.
2-Azidoethyl benzene: Contains an ethyl group instead of a chloromethyl group, affecting its reactivity and applications.
The uniqueness of this compound lies in its dual functional groups, which provide a versatile platform for various chemical transformations and applications.
Properties
IUPAC Name |
1-azido-2-(chloromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c8-5-6-3-1-2-4-7(6)10-11-9/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOVOUDHUOLTHAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCl)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4-chlorophenyl)-2-[2-imino-4,5,6,7-tetrahydro-1,3-benzothiazol-3(2H)-yl]-1-ethanone hydrobromide](/img/structure/B2457426.png)
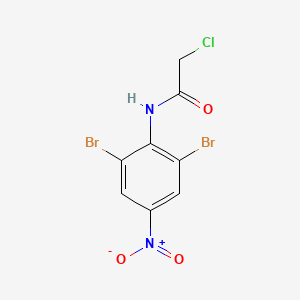

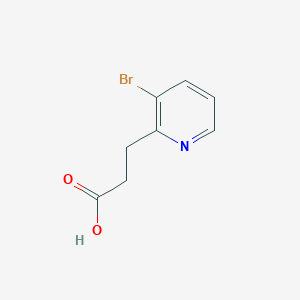
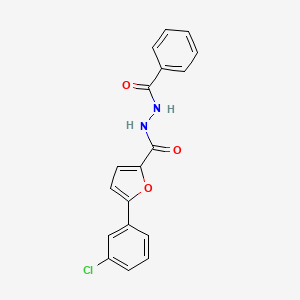

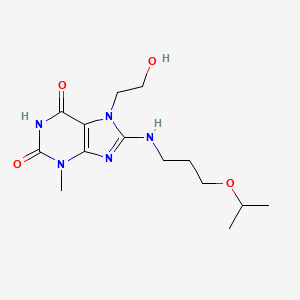
![5-Hydroxy-7,8-dimethyl-4-phenylnaphtho[2,1-d][1,3]oxathiol-2-one](/img/structure/B2457437.png)



![N-(2,4-dimethoxyphenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2457446.png)
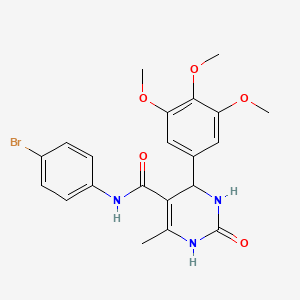
![2-(8-Chloro-4-oxochromeno[4,3-c]pyrazol-1-yl)acetic acid](/img/structure/B2457449.png)
